5-Bromopyridine-3-boronic acid synthesis from 3,5-dibromopyridine
5-Bromopyridine-3-boronic acid synthesis from 3,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-bromopyridine-3-boronic acid from 3,5-dibromopyridine. The primary method described is a selective halogen-metal exchange followed by borylation, a robust and efficient strategy for the preparation of this key building block in medicinal chemistry and organic synthesis. This document provides detailed experimental protocols, tabulated physicochemical and reaction data, and graphical representations of the synthetic workflow.
Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling.
Table 1: Physicochemical Properties of 3,5-Dibromopyridine
| Property | Value |
| CAS Number | 625-92-3 |
| Molecular Formula | C₅H₃Br₂N |
| Molecular Weight | 236.89 g/mol |
| Appearance | White to light beige solid |
| Melting Point | 110-115 °C |
| Boiling Point | 222 °C |
| Solubility | Sparingly soluble in water |
Table 2: Physicochemical Properties of 5-Bromopyridine-3-boronic Acid
| Property | Value |
| CAS Number | 452972-09-7 |
| Molecular Formula | C₅H₅BBrNO₂ |
| Molecular Weight | 201.81 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in water, ethanol, and dichloromethane[1] |
Synthetic Approach: Lithiation-Borylation
The synthesis of 5-bromopyridine-3-boronic acid from 3,5-dibromopyridine is effectively achieved through a selective lithiation-borylation reaction. This method leverages the greater reactivity of the bromine atom at the 3-position of the pyridine ring towards lithium-halogen exchange at low temperatures. The resulting lithiated intermediate is then trapped with a borate ester, which upon acidic workup, yields the desired boronic acid.
Reaction Pathway
The overall transformation can be visualized as a two-step process occurring in a single pot.
Caption: Reaction pathway for the synthesis of 5-Bromopyridine-3-boronic acid.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of pyridylboronic acids via lithiation-borylation.[2] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
Table 3: Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 3,5-dibromopyridine (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The addition is typically completed over 30-60 minutes. The reaction mixture is then stirred at -78 °C for an additional hour.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.
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Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then acidified to pH 2 with aqueous HCl (2 M). The aqueous layer is separated and the organic layer is extracted with water. The combined aqueous layers are then basified to pH 7-8 with aqueous NaOH (2 M), resulting in the precipitation of a white solid.
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Isolation and Purification: The solid is collected by filtration, washed with cold water and then with diethyl ether, and dried under vacuum to afford crude 5-bromopyridine-3-boronic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of 5-Bromopyridine-3-boronic acid.
Reaction Parameters and Yield
The following table summarizes typical reaction parameters and expected outcomes for this synthesis.
Table 4: Reaction Parameters and Yield
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Other ethereal solvents like diethyl ether can also be used. |
| Lithiation Temperature | -78 °C | Crucial for selective monolithiation at the 3-position. |
| Borating Agent | Triisopropyl borate | Trimethyl borate can also be used. |
| Workup | Acidic followed by basic adjustment | Careful pH control is necessary to ensure product precipitation. |
| Typical Yield | 60-85% | Yields can vary based on the scale and purity of reagents. |
| Purification | Recrystallization | A mixture of ethanol and water is often effective. |
Safety Considerations
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n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
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3,5-Dibromopyridine is a skin and eye irritant.
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Triisopropyl borate is flammable.
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The reaction should be performed in a well-ventilated fume hood.
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Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.
This technical guide provides a comprehensive overview of the synthesis of 5-bromopyridine-3-boronic acid from 3,5-dibromopyridine. By following the detailed protocols and considering the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
